molecular formula C21H16N4O2 B2480083 N-([2,4'-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide CAS No. 2034432-49-8

N-([2,4'-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2480083
CAS No.: 2034432-49-8
M. Wt: 356.385
InChI Key: OBOHRPHJAGHBAU-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that features a bipyridine moiety linked to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of 2,4’-bipyridine with an appropriate isoxazole derivative under controlled conditions. The reaction often employs catalysts such as palladium or nickel complexes to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes the optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction could produce bipyridine derivatives with altered electronic properties .

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, affecting various biochemical pathways. This coordination can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,4’-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide is unique due to its combination of bipyridine and isoxazole moieties, which confer distinct electronic and structural properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

5-phenyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c26-21(18-13-19(27-25-18)15-5-2-1-3-6-15)24-14-17-7-4-10-23-20(17)16-8-11-22-12-9-16/h1-13H,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOHRPHJAGHBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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